molecular formula C8H8BrNO4S B1376774 5-Bromo-2-methyl-3-sulfamoylbenzoic acid CAS No. 1375472-31-3

5-Bromo-2-methyl-3-sulfamoylbenzoic acid

Cat. No.: B1376774
CAS No.: 1375472-31-3
M. Wt: 294.12 g/mol
InChI Key: RVOLFSDFYXOZOL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8BrNO4S and a molecular weight of 294.12 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfamoyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of the sulfamoyl group. One common method is the use of bromine in the presence of a catalyst to achieve bromination. The sulfamoylation can be carried out using sulfamoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and sulfamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-3-sulfamoylbenzoic acid is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic applications and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylbenzoic acid
  • 3-Sulfamoylbenzoic acid
  • 5-Bromo-2-methylbenzoic acid

Comparison

5-Bromo-2-methyl-3-sulfamoylbenzoic acid is unique due to the combination of bromine, methyl, and sulfamoyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the sulfamoyl group enhances its solubility and potential for hydrogen bonding, which can be advantageous in various applications .

Properties

IUPAC Name

5-bromo-2-methyl-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLFSDFYXOZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231073
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-31-3
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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